

Application Notes and Protocols for Immunohistochemistry (IHC) Staining with D6UF8X4Omb

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Compound of Interest		
Compound Name:	D6UF8X4Omb	
Cat. No.:	B15165367	Get Quote

Introduction

D6UF8X4Omb is a rabbit monoclonal antibody highly specific for the detection of Chronolectin-Z, a key regulatory protein implicated in circadian rhythm signaling pathways within neuronal tissues. These application notes provide detailed protocols and expected results for the use of **D6UF8X4Omb** in immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) and frozen tissue sections. The following guidelines are intended to assist researchers, scientists, and drug development professionals in achieving optimal and reproducible staining results.

Quantitative Data Summary

The following table summarizes the recommended starting dilutions and antigen retrieval methods for **D6UF8X4Omb** based on internal validation on various tissue types. It is recommended that users perform their own titration experiments to determine the optimal dilution for their specific experimental conditions.



Parameter	Recommended Conditions
Target Protein	Chronolectin-Z
Host Species	Rabbit
Isotype	IgG
Applications	Immunohistochemistry (Paraffin), Immunohistochemistry (Frozen)
Recommended Dilution	1:250 - 1:1000 for FFPE tissues; 1:500 - 1:2000 for frozen sections
Positive Control Tissue	Mouse Hypothalamus, Human Cerebellum
Negative Control Tissue	Human Liver
Antigen Retrieval (FFPE)	Heat-Induced Epitope Retrieval (HIER) with Citrate Buffer (pH 6.0) for 20 minutes
Incubation Time	1 hour at room temperature or overnight at 4°C
Storage	Store at 4°C for short-term use and -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Experimental Protocols

I. Immunohistochemical Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for staining FFPE tissue sections with **D6UF8X4Omb**.

A. Materials and Reagents

- **D6UF8X4Omb** Primary Antibody
- Phosphate Buffered Saline (PBS)
- Xylene



- Ethanol (100%, 95%, 70%)
- · Deionized Water
- Antigen Retrieval Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
- Hydrogen Peroxide (3%)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Biotinylated Goat Anti-Rabbit Secondary Antibody
- Streptavidin-HRP Conjugate
- DAB (3,3'-Diaminobenzidine) Substrate Kit
- Hematoxylin Counterstain
- Mounting Medium
- B. Deparaffinization and Rehydration
- Immerse slides in two changes of xylene for 5 minutes each.
- Hydrate the sections by sequential immersion in:
 - 100% ethanol (2 changes, 3 minutes each)
 - 95% ethanol (1 change, 3 minutes)
 - 70% ethanol (1 change, 3 minutes)
- Rinse with deionized water for 5 minutes.
- C. Antigen Retrieval
- Preheat the Antigen Retrieval Buffer in a steamer or water bath to 95-100°C.
- Immerse the slides in the preheated buffer and incubate for 20 minutes.



- Allow the slides to cool in the buffer for 20 minutes at room temperature.
- Rinse the slides with PBS.
- D. Staining Procedure
- Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBS.
- Blocking: Apply Blocking Buffer to the sections and incubate for 1 hour at room temperature.
- Primary Antibody: Dilute the D6UF8X4Omb antibody to the desired concentration in PBS.
 Apply to the sections and incubate for 1 hour at room temperature or overnight at 4°C.
- Rinse: Rinse the slides three times with PBS for 5 minutes each.
- Secondary Antibody: Apply the biotinylated goat anti-rabbit secondary antibody and incubate for 30 minutes at room temperature.
- Rinse: Rinse the slides three times with PBS for 5 minutes each.
- Detection: Apply the Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
- Rinse: Rinse the slides three times with PBS for 5 minutes each.
- Chromogen: Apply the DAB substrate solution and monitor for color development (typically 1-10 minutes).
- · Rinse: Rinse with deionized water.
- E. Counterstaining and Mounting
- Counterstain with hematoxylin for 1-2 minutes.
- Rinse with deionized water.
- Dehydrate the sections through graded ethanol solutions and clear with xylene.



Coverslip the slides using a permanent mounting medium.

II. Immunohistochemical Staining of Frozen Tissues

This protocol provides a method for staining frozen tissue sections with **D6UF8X4Omb**.

A. Materials and Reagents

- **D6UF8X4Omb** Primary Antibody
- Phosphate Buffered Saline (PBS)
- Acetone or Methanol (pre-chilled to -20°C)
- Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
- Fluorophore-conjugated Goat Anti-Rabbit Secondary Antibody
- DAPI (4',6-diamidino-2-phenylindole) Counterstain
- · Antifade Mounting Medium

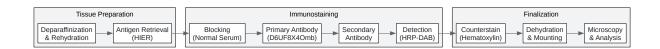
B. Fixation

- Air dry the cryosections for 30 minutes at room temperature.
- Fix the sections in pre-chilled acetone or methanol for 10 minutes at -20°C.
- Air dry for 10 minutes.
- · Rinse with PBS.
- C. Staining Procedure
- Blocking: Apply Blocking Buffer and incubate for 1 hour at room temperature.
- Primary Antibody: Dilute the D6UF8X4Omb antibody in PBS and apply to the sections.
 Incubate for 1 hour at room temperature or overnight at 4°C.



- Rinse: Rinse the slides three times with PBS for 5 minutes each.
- Secondary Antibody: Apply the fluorophore-conjugated secondary antibody and incubate for 1 hour at room temperature, protected from light.
- Rinse: Rinse the slides three times with PBS for 5 minutes each, protected from light.
- D. Counterstaining and Mounting
- Apply DAPI solution for 5 minutes to counterstain nuclei.
- · Rinse with PBS.
- · Coverslip with an antifade mounting medium.

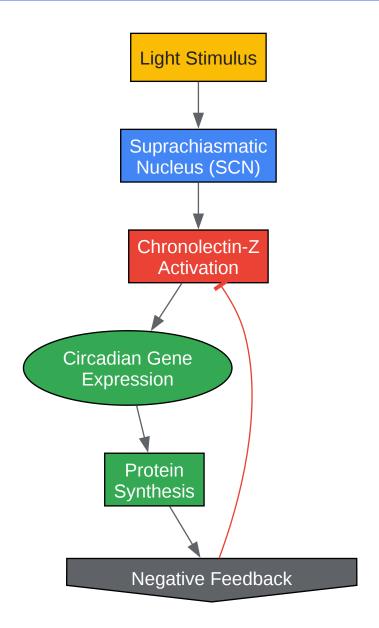
Visualizations



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Caption: Workflow for FFPE Immunohistochemistry.





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Caption: Chronolectin-Z Signaling Pathway.

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